Diethyl (3-amino-2-methylpropyl)phosphonate
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Overview
Description
Diethyl (3-amino-2-methylpropyl)phosphonate is an organophosphorus compound with the molecular formula C8H20NO3P. It is a phosphonate ester that contains an amino group and a methyl group attached to the propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (3-amino-2-methylpropyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide . Another method includes the metal-mediated coupling of dialkyl phosphite with an appropriate alkyl halide . These reactions typically require specific catalysts and controlled conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of microwave irradiation and palladium catalysts has been reported to achieve quantitative cross-coupling of H-phosphonate diesters with aryl and vinyl halides in a short time . This method ensures efficient production while maintaining the integrity of the phosphonate ester.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-amino-2-methylpropyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions with aryl and vinyl halides in the presence of catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include trialkyl phosphite, alkyl halides, palladium catalysts, and microwave irradiation . The reaction conditions are typically mild, ensuring high yields and selectivity.
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
Diethyl (3-amino-2-methylpropyl)phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl (3-amino-2-methylpropyl)phosphonate involves its interaction with molecular targets through its amino and phosphonate groups. These interactions can lead to the formation of stable complexes, which can inhibit or promote specific biochemical pathways . The compound’s ability to form strong bonds with metals makes it effective as a corrosion inhibitor .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Diethyl (3-amino-2-methylpropyl)phosphonate is unique due to its specific structural features, including the presence of both an amino group and a methyl group on the propyl chain. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
53253-50-2 |
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Molecular Formula |
C8H20NO3P |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
3-diethoxyphosphoryl-2-methylpropan-1-amine |
InChI |
InChI=1S/C8H20NO3P/c1-4-11-13(10,12-5-2)7-8(3)6-9/h8H,4-7,9H2,1-3H3 |
InChI Key |
LJZUDDSDNBAFAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(C)CN)OCC |
Origin of Product |
United States |
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